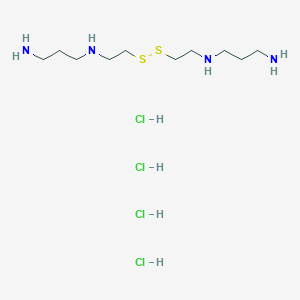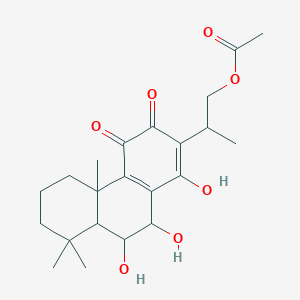
L-A-PHOSPHATIDYLINOSITOL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-A-Phosphatidylinositol is a lipid molecule composed of a phosphate group, two fatty acid chains, and one inositol sugar molecule. It belongs to the class of phosphatidylglycerides and is typically found as a minor component on the cytosolic side of eukaryotic cell membranes . This compound plays a crucial role in cellular signaling and membrane structure.
Wissenschaftliche Forschungsanwendungen
L-A-Phosphatidylinositol has a wide range of scientific research applications:
Wirkmechanismus
The PI3K pathway is deregulated in malignancies, leading to the overexpression of p110 isoforms (p110α, p110β, p110δ, p110γ) that induces malignant transformation in cells . Phosphatidylinositol-specific phospholipase C (PI-PLC) catalyzes the cleavage of the P-O bond in phosphatidylinositol and its several phosphorylated congeners via intramolecular nucleophilic attack of the 2-hydroxyl group of inositol on the phosphorus atom to produce .
Safety and Hazards
Zukünftige Richtungen
Phosphoinositides, the seven phosphorylated derivatives of phosphatidylinositol, have emerged as key regulators of multiple sub-cellular processes such as membrane transport, cytoskeletal function, and signaling in eukaryotic cells . The study of inositol compounds continues to uncover new insights into cellular processes . These findings not only provide valuable insights for future research on the involvement of phosphoinositides in kidney pathophysiology, but also propose the use of the identified optimal matrices, particularly DAN and DHA, as the preferred choices for enhanced detection and mapping of these lipid species in future studies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
L-A-Phosphatidylinositol can be synthesized through various methods. One common approach involves the enzymatic catalysis of phosphatidylinositol synthase, which catalyzes the reaction between cytidine diphosphate-diacylglycerol and myo-inositol . The reaction conditions typically involve a buffered aqueous solution at a pH of around 7.5.
Industrial Production Methods
Industrial production of this compound often involves extraction from natural sources such as bovine liver or brain. The extracted compound is then purified using techniques like high-performance liquid chromatography (HPLC) to ensure high purity .
Analyse Chemischer Reaktionen
Types of Reactions
L-A-Phosphatidylinositol undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the hydrolysis catalyzed by phospholipase C, which cleaves the phosphate group to produce diacylglycerol and inositol trisphosphate .
Common Reagents and Conditions
Common reagents used in these reactions include phospholipase C for hydrolysis and lipoxygenase for peroxidation . The reaction conditions often involve aqueous buffers at physiological pH and temperature.
Major Products
The major products formed from these reactions include diacylglycerol, inositol trisphosphate, and various phosphorylated derivatives of inositol .
Vergleich Mit ähnlichen Verbindungen
L-A-Phosphatidylinositol is unique among phospholipids due to its inositol head group, which can be phosphorylated at multiple positions to produce various phosphoinositides . Similar compounds include:
Phosphatidylserine: Another phospholipid involved in cell signaling and apoptosis.
Phosphatidylcholine: A major component of cell membranes, involved in membrane fluidity and signaling.
Phosphatidylethanolamine: Involved in membrane fusion and cell signaling.
This compound stands out due to its role in generating multiple secondary messengers and its involvement in diverse cellular processes .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of L-A-PHOSPHATIDYLINOSITOL can be achieved through a multi-step process involving the protection and deprotection of various functional groups. The key steps involve the coupling of myo-inositol with a phosphatidic acid derivative, followed by deprotection of the inositol hydroxyl groups to yield the final product.", "Starting Materials": [ "Myo-inositol", "Phosphatidic acid derivative", "Protecting groups (e.g. TBDMS, TBDPS, TBDMSi, TBDPSi)" ], "Reaction": [ "Protection of inositol hydroxyl groups using TBDMS or TBDPS", "Coupling of myo-inositol with phosphatidic acid derivative using DCC or EDC as coupling reagents", "Deprotection of TBDMS or TBDPS groups using TBAF or HF to yield L-A-PHOSPHATIDYLINOSITOL" ] } | |
CAS-Nummer |
119943-95-2 |
Molekularformel |
C17H25NO5 |
Molekulargewicht |
0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




